4-Hydrazinoquinoline

Vue d'ensemble

Description

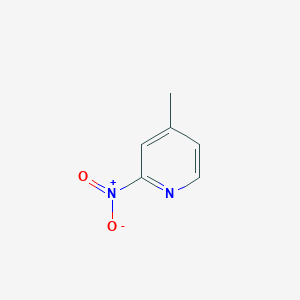

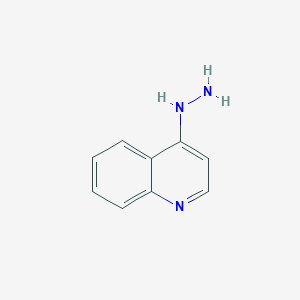

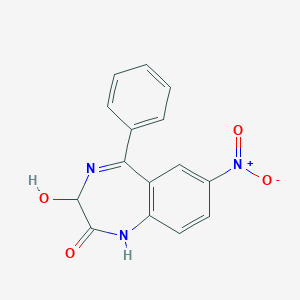

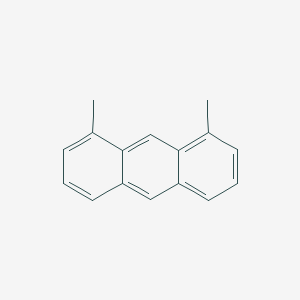

4-Hydrazinoquinoline is an organic compound with the molecular formula C9H9N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Applications De Recherche Scientifique

4-Hydrazinoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.

Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

4-Hydrazinoquinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities

Mode of Action

Quinoline derivatives have been reported to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action . .

Biochemical Pathways

Quinoline derivatives have been known to impact a broad spectrum of bioactivities

Result of Action

Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities

Analyse Biochimique

Biochemical Properties

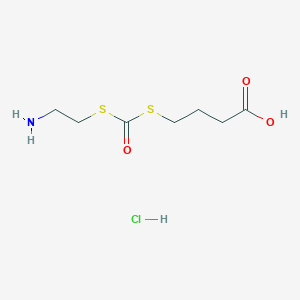

It is known that 2-Hydrazinoquinoline, a related compound, has been used as a derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples . This suggests that 4-Hydrazinoquinoline may interact with similar biomolecules in biochemical reactions.

Cellular Effects

It has been suggested that related compounds, such as 7-chloro-4-hydrazinoquinoline, exhibit high activity against various organisms . This indicates that this compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that related compounds, such as quinoline-based chemosensors, have been synthesized and their mechanisms of action have been studied . These compounds have been found to interact with biomolecules through the formation of Schiff bases .

Metabolic Pathways

It is known that 2-Hydrazinoquinoline, a related compound, has been used as a derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples . This suggests that this compound may be involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinoquinoline typically involves a multi-step reaction process. One common method includes:

Starting Material: 4,7-Dichloroquinoline.

Step 1: The reaction of 4,7-Dichloroquinoline with sodium methylate under heating conditions.

Step 2: Hydrogenation using hydrogen gas and palladium on activated carbon as a catalyst in methanol at 20°C for 6 hours.

Step 3: The final step involves the reaction with hydrazine hydrate in ethanol at 80°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydrazinoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Hydrazine derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 2-Hydrazinoquinoline

- 4-Hydrazinopyridine

- 7-Chloro-4-hydrazinoquinoline

Comparison:

- 2-Hydrazinoquinoline: Similar in structure but differs in the position of the hydrazino group, leading to different reactivity and applications.

- 4-Hydrazinopyridine: Contains a pyridine ring instead of a quinoline ring, affecting its chemical properties and uses.

- 7-Chloro-4-hydrazinoquinoline: Contains a chlorine atom, which can influence its reactivity and potential applications .

4-Hydrazinoquinoline stands out due to its unique position of the hydrazino group on the quinoline ring, making it a versatile compound for various chemical reactions and applications.

Propriétés

IUPAC Name |

quinolin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGFXCLXHGITIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427248 | |

| Record name | 4-Hydrazinoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-93-8 | |

| Record name | 4-Hydrazinoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanisms of action for all derivatives are still under investigation, many 4-Hydrazinoquinoline derivatives exhibit their effects through interactions with specific enzymes or cellular processes. For instance, some act as:

- DNA Intercalators & Crosslinkers: These derivatives can directly bind to DNA, interfering with replication and transcription processes. This mechanism is particularly relevant in their anticancer activity [, ].

- Enzyme Inhibitors: Certain derivatives demonstrate inhibitory effects on enzymes like NQO1 and NQO2, which play roles in redox reactions and detoxification pathways. This inhibition can disrupt cellular processes and contribute to their therapeutic potential [].

- Modulators of Cellular Pathways: Some this compound derivatives can induce autophagy and apoptosis, suggesting their potential in treating parasitic diseases like leishmaniasis [].

ANone: this compound is an aromatic heterocyclic compound with the following structural characteristics:

- Spectroscopic Data:

- 1H NMR and 13C NMR: Provide insights into the arrangement of hydrogen and carbon atoms within the molecule, respectively [].

- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound [].

- Infrared (IR) Spectroscopy: Reveals information about functional groups present in the molecule, such as the characteristic stretching vibrations of N-H and C=N bonds [].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information on the electronic transitions within the molecule and can be used for quantitative analysis [].

ANone: The research primarily focuses on the biological activity and synthesis of this compound derivatives. Information regarding material compatibility and stability under various conditions is limited within the provided research papers. Further studies are needed to explore these aspects.

ANone: The provided research doesn’t present evidence for this compound itself acting as a catalyst. The focus lies predominantly on its derivatives acting as enzyme inhibitors or through other mechanisms of action.

ANone: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound derivatives.

- QSAR Modeling: Researchers utilize Quantitative Structure-Activity Relationship (QSAR) models to establish correlations between the molecular structure of derivatives and their biological activities. This approach aids in designing novel derivatives with enhanced potency and selectivity [, , ].

- Molecular Docking: This technique helps predict the binding interactions of this compound derivatives with target proteins or enzymes, offering insights into their potential mechanisms of action [].

- DFT Calculations: Density Functional Theory (DFT) calculations are employed to investigate the electronic properties and geometries of these compounds, providing a deeper understanding of their reactivity and intermolecular interactions [].

ANone: Structure-Activity Relationship (SAR) studies are crucial in optimizing the biological activity of this compound derivatives.

- Substituent Effects: The presence and nature of substituents on the quinoline ring system significantly influence the compound's activity. For example, electron-donating groups at positions 6 and 8 of the quinoline ring have been linked to increased antimalarial and antibacterial activity, while electron-withdrawing groups at positions 5 and 7 decrease these activities [].

- Lipophilicity: Lipophilicity, a measure of a compound's affinity for fats and lipids, plays a role in its ability to permeate cell membranes. The introduction of lipophilic groups can enhance the compound's cellular uptake and distribution [].

- Hydrazone Moiety: Modifications to the hydrazine moiety, such as the introduction of various carbonyl groups to form hydrazones, can significantly impact the compound's target selectivity, binding affinity, and overall pharmacological profile [, , ].

ANone: While the provided research focuses heavily on synthesis and biological evaluation, limited information is available on the stability of this compound under various conditions.

A: The research primarily focuses on synthesis and in vitro evaluations. While some studies touch upon in vivo toxicity [, ], detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are limited within the provided research.

A:

- In vitro studies: Several studies demonstrate the efficacy of this compound derivatives against various cancer cell lines, including leukemia, breast cancer, and lung cancer cells [, , ]. Additionally, some derivatives exhibit promising antiparasitic activity against Leishmania species in cellular assays [].

- In vivo studies: Research indicates that some derivatives can inhibit tumor growth in mouse xenograft models [, ]. Further research is needed to explore their efficacy in other disease models and to determine their therapeutic windows.

ANone:

- Toxicity Profile: this compound derivatives exhibit varying levels of toxicity. Some are classified as low to moderately toxic [, ], while others display significant cytotoxicity [, ].

- Structure-Toxicity Relationship: The type and position of substituents on the quinoline ring can influence the compound's toxicity. For instance, electron-donating substituents have been associated with increased toxicity [].

- Experimental Models: Toxicity evaluations are typically conducted using in silico models (e.g., GUSAR, TEST) and in vivo studies in rodents [, ].

ANone: Researchers employ a combination of techniques for the characterization and quantification of this compound and its derivatives.

- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Vis spectroscopy are commonly used to determine the structure, purity, and concentration of these compounds [, , ].

- Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can be employed to separate, identify, and quantify this compound derivatives in complex mixtures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)